molecular formula C12H22O2 B8569350 methyl (r)-2-allyloctanoate

methyl (r)-2-allyloctanoate

Cat. No.: B8569350
M. Wt: 198.30 g/mol
InChI Key: BUYYMEZGQXKJDS-UHFFFAOYSA-N
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Description

methyl (r)-2-allyloctanoate is an organic compound with the molecular formula C12H22O2 It is an ester derived from octanoic acid and methanol, featuring an allyl group attached to the second carbon of the octanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (r)-2-allyloctanoate can be synthesized through the esterification of 2-allyloctanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by continuously removing the water formed during the esterification process.

Industrial Production Methods

Industrial production of methyl 2-allyloctanoate may involve similar esterification processes but on a larger scale. Continuous esterification reactors can be used to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.

Chemical Reactions Analysis

Types of Reactions

methyl (r)-2-allyloctanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, methyl 2-allyloctanoate can be hydrolyzed back to 2-allyloctanoic acid and methanol.

    Reduction: Reduction of the ester group can be achieved using reagents like lithium aluminum hydride (LiAlH4), resulting in the formation of 2-allyloctanol.

    Oxidation: The allyl group can undergo oxidation reactions, forming epoxides or other oxygenated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for allyl group oxidation.

    Substitution: Nucleophiles such as amines or alcohols under mild heating.

Major Products Formed

    Hydrolysis: 2-allyloctanoic acid and methanol.

    Reduction: 2-allyloctanol.

    Oxidation: Epoxides or diols from the allyl group.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl (r)-2-allyloctanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of functionalized esters and alcohols.

    Biological Studies: The compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters.

    Industrial Applications: It is used in the production of fragrances, flavors, and as a potential plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of methyl 2-allyloctanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations, such as hydrolysis, reduction, and substitution. The allyl group can also participate in reactions typical of alkenes, such as electrophilic addition and oxidation.

Comparison with Similar Compounds

methyl (r)-2-allyloctanoate can be compared with other esters and allyl-substituted compounds:

    Methyl octanoate: Lacks the allyl group, making it less reactive in certain oxidation and addition reactions.

    2-allyloctanoic acid: The free acid form, which is more reactive towards esterification and amidation reactions.

    Allyl acetate: A simpler allyl ester, which is more volatile and less hydrophobic compared to methyl 2-allyloctanoate.

These comparisons highlight the unique reactivity and applications of methyl 2-allyloctanoate due to the presence of both the ester and allyl functional groups.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl 2-prop-2-enyloctanoate

InChI

InChI=1S/C12H22O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h5,11H,2,4,6-10H2,1,3H3

InChI Key

BUYYMEZGQXKJDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 25.12 g (67.5 mmol) of N-isopropyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine ((1R,2S):(1R,2R)=77:23) in 338 ml of THF was cooled to −10° C., 26.1 g (135 mmol) of NaOMe (28% solution in methanol) was added dropwise and, after completion of the addition, the mixture was further stirred for 45 minutes. The reaction was terminated by addition of 120 ml of 1 N hydrochloric acid, and the product was extracted with hexane (100 ml×2). The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off to give 25.90 g of a crude product. This was purified on a silica gel column to give 12.32 g (92%, 54% ee) of the title compound.
Name
N-isopropyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
25.12 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
26.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.345 g (1.0 mmol) of N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine in 5 ml of THF was cooled to 0° C., 0.386 g (2.0 mmol) of NaOMe (28% solution in methanol) was added, and the mixture was stirred for 22 hours. The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid, and the product was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, the solvent was distilled off, and the residue was quantitated by GC. Thus was obtained 0.109 g (55%) of the title compound.
Name
N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.345 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0.386 g
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods III

Procedure details

A solution of 0.218 g (0.5 mmol) of N-phenyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine in 2 ml of methanol was cooled to 0° C., 0.38 g (1.0 mmol) of LiOMe was added, and the mixture was stirred for 22 hours. The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid, and the product was extracted with ethyl acetate (30 ml×2). The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was quantitated by GC. Thus was obtained 0.057 g (58%) of the title compound.
Name
N-phenyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.218 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
LiOMe
Quantity
0.38 g
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods IV

Procedure details

A solution of 0.345 g (1.0 mmol) of N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine in 5 ml of methanol was cooled to 0° C., 0.386 g (2.0 mmol) of NaOMe (28% solution in methanol) was added, and the mixture was stirred for 22 hours. The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid, and the product was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, the solvent was distilled off, and the residue was isolated/purified on a silica gel column to give 0.10 g (51%) of the title compound. N-(2-Allyloctanoyl)-(R)-1-phenylethylamine was formed as a byproduct in 45% yield.
Name
N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.345 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0.386 g
Type
reactant
Reaction Step Two
Yield
51%

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